
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate
Übersicht
Beschreibung
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate, also known as PD 153035, is a synthetic small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 selectively targets the EGFR tyrosine kinase, which is a transmembrane receptor that is overexpressed in many types of cancer. By inhibiting the activity of EGFR, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has also been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process. Additionally, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of non-cancerous diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR, which reduces the risk of off-target effects. However, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 also has some limitations. It is not effective against all types of cancer, and some cancer cells may develop resistance to 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 over time. Additionally, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035. One area of interest is the development of new analogs that have improved potency and selectivity. Another area of interest is the investigation of combination therapies that use 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 in conjunction with other anti-cancer agents. Additionally, there is ongoing research on the use of 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 in the treatment of non-cancerous diseases, such as Alzheimer's disease and cardiovascular disease. Finally, there is interest in the development of new drug delivery methods that can improve the solubility and bioavailability of 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 in vivo.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy. Additionally, 1-methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate 153035 has been studied for its potential use in the treatment of non-cancerous diseases, such as Alzheimer's disease and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)quinazolin-4-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.C2H2O4/c1-16-12-5-3-2-4-11(12)14(18)15-13(16)10-17-6-8-19-9-7-17;3-1(4)2(5)6/h2-5H,6-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVODQSVGDUUBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CN3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4-morpholinylmethyl)-4(1H)-quinazolinone oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



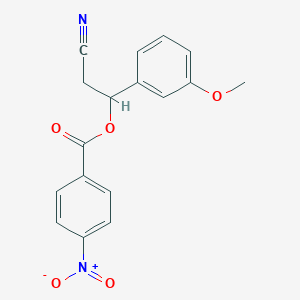
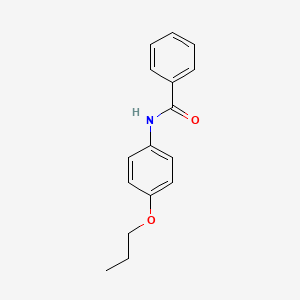
![{4-[(4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3820081.png)
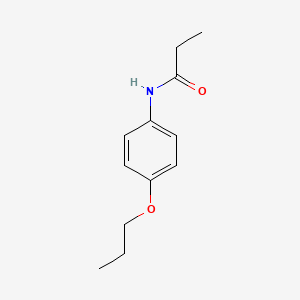
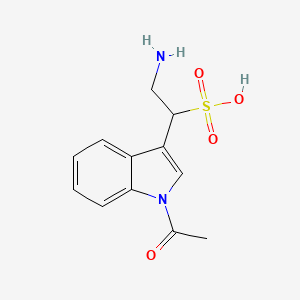





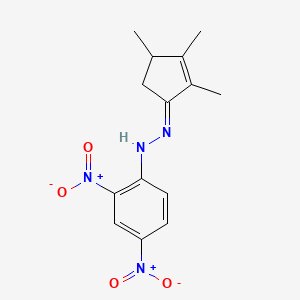

![2-[(N,N-dibutylglycyl)(methyl)amino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)